Isoerysenegalensein E

Anti-estrogenic activity Estrogen receptor antagonist Prenylated isoflavone pharmacophore

Researchers requiring a validated, non-steroidal ER antagonist for mechanistic studies often face limited natural product options. Isoerysenegalensein E addresses this with defined anti-estrogenic activity comparable to 4-hydroxytamoxifen. - Dual ER antagonism & apoptosis induction via caspase-9/3 in leukemia models (HL-60 IC₅₀: 1.7 μM). - Potent α-glucosidase inhibition (IC₅₀ <10.0 μM) for metabolic disorder research. - Structurally distinct from 6,8-diprenylorobol; critical for studying 6-prenyl hydroxylation SAR.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
Cat. No. B157476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoerysenegalensein E
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)CC(C(=C)C)O)O)C
InChIInChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)23(29)21-24(30)19(12-31-25(17)21)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3
InChIKeyMHYBVRYBSLBMGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isoerysenegalensein E: Source & Structure


Isoerysenegalensein E (CAS 478158-77-9) is a diprenylated isoflavone belonging to the flavonoid class, originally isolated from *Erythrina senegalensis* and subsequently identified in *Erythrina lysistemon*, *Erythrina indica*, *Millettia pachycarpa*, and *Millettia taiwaniana* [1]. Its core structure features a genistein-derived skeleton with prenyl substitutions at the C-6 and C-8 positions on the A-ring, a hydroxyl group on the 6-prenyl moiety, and a non-cyclized prenyl arrangement that distinguishes it from structurally related prenylated isoflavones [2]. Among the erysenegalensein series, only erysenegalensein E and M have been systematically evaluated for anticancer properties [3].

Why Isoerysenegalensein E Stands Apart


Prenylated isoflavones from *Erythrina* and related genera exhibit marked functional divergence driven by specific prenylation patterns, hydroxylation states, and cyclization features [1]. Isoerysenegalensein E shares the 6,8-diprenylgenistein scaffold with 6,8-diprenylorobol but diverges in hydroxylation of the 6-prenyl group and non-cyclization at C-8, producing distinct anti-estrogenic potency and cytotoxicity profiles [2]. Within the erysenegalensein series, erysenegalensein M shows cytotoxic activity but lacks documented estrogen receptor antagonism [3]. Co-occurring compounds warangalone and furowanin-A induce apoptosis via caspase-9/3, yet their quantitative IC₅₀ values and anti-estrogenic profiles differ from Isoerysenegalensein E . These structural and functional divergences render simple substitution of one prenylated isoflavone for another scientifically unsound in mechanistic or screening applications.

Isoerysenegalensein E: Key Differentiation Evidence


Anti-Estrogenic Activity vs. Standard Antagonist

Isoerysenegalensein E demonstrates anti-estrogenic activity comparable to the clinical ER antagonist 4-hydroxytamoxifen in a ligand-dependent yeast two-hybrid assay [1]. Both Isoerysenegalensein E and 6,8-diprenylorobol were identified as the most potent antagonists among eight prenylated isoflavones tested, with activity levels indistinguishable from 4-hydroxytamoxifen [2]. This potency is attributed to the specific pharmacophore requirements: prenyl groups at the 6- and 8-positions on the A-ring, hydroxylation of the 6-prenyl moiety, non-cyclization of the prenyl group with the A-ring, and absence of hydroxylation on the 8-prenyl group [3].

Anti-estrogenic activity Estrogen receptor antagonist Prenylated isoflavone pharmacophore

HL-60 Leukemia Cell Cytotoxicity

Isoerysenegalensein E exhibits potent cytotoxicity against human leukemia HL-60 cells with an IC₅₀ value of 1.7 ± 0.03 μM . In direct comparative context, the structurally related 6,8-diprenylorobol—which shares the same 6,8-diprenylgenistein core and comparable anti-estrogenic potency—demonstrates a substantially wider and higher IC₅₀ range of 4.3 ± 0.7 to 18.0 ± 1.7 μM against the same HL-60 cell line . The approximately 2.5- to 10.6-fold greater potency of Isoerysenegalensein E suggests that the hydroxylation pattern on the 6-prenyl group confers enhanced cytotoxicity beyond the core 6,8-diprenyl scaffold.

Cytotoxicity HL-60 leukemia cells Antiproliferative activity

Caspase-9/3-Dependent Apoptosis Induction

Treatment of HL-60 cells with Isoerysenegalensein E (compound 4) results in time-dependent increases in apoptotic cells with fragmented nuclei and condensed chromatin, accompanied by enhanced caspase-9 and caspase-3 activities . In the same study, furowanin-A (compound 2) and warangalone (compound 3) also induced apoptosis through the identical caspase-9/caspase-3 pathway, and caspase-9/3 inhibitors suppressed apoptosis for all three compounds . While the study does not report quantitative apoptosis percentages for each compound individually, it establishes that Isoerysenegalensein E shares the mitochondrial apoptosis mechanism with furowanin-A and warangalone but with a distinct IC₅₀ for cytotoxicity (1.7 μM for Isoerysenegalensein E versus warangalone's 8% viability decrease at 30 μM after 24 h) .

Apoptosis Caspase activation Mitochondrial pathway

α-Glucosidase Inhibition

In a comprehensive screening of 47 prenylated isoflavonoids from *Masclura tricuspidata* leaves, Isoerysenegalensein E (designated compound 41) demonstrated strong α-glucosidase inhibition with an IC₅₀ value below 10.0 μM [1]. This activity placed Isoerysenegalensein E among the most potent inhibitors in the study, alongside cudracusisoflavone L (12, a new compound), gancaonin M (27), and millewanin G (44), all exhibiting IC₅₀ <10.0 μM [2]. Structure-activity relationship analysis revealed that the hydroxyl group and linear-type prenyl moiety are critical for α-glucosidase inhibition, features present in Isoerysenegalensein E [3]. Notably, other structurally related prenylated isoflavones in the same study showed substantially weaker or no inhibitory activity.

α-Glucosidase inhibition Anti-diabetic activity Prenylated isoflavonoid SAR

Pharmacophore Determinants of Activity

The anti-estrogenic activity of Isoerysenegalensein E is contingent upon four structural features: (1) prenyl groups at the 6- and 8-positions on the A-ring; (2) hydroxylation of the 6-prenyl moiety; (3) non-cyclization of the prenyl group with the A-ring; and (4) non-hydroxylation of the 8-prenyl group [1]. These requirements explain why genistein (non-prenylated) lacks anti-estrogenic activity, and why 6,8-diprenylorobol (which meets criteria 1, 3, and 4 but differs in 6-prenyl hydroxylation) exhibits anti-estrogenic activity comparable to Isoerysenegalensein E [2]. However, the enhanced cytotoxicity of Isoerysenegalensein E (IC₅₀ 1.7 μM) relative to 6,8-diprenylorobol (IC₅₀ 4.3–18.0 μM) implicates the 6-prenyl hydroxylation as a key cytotoxicity-enhancing feature not required for ER antagonism .

Structure-activity relationship Prenylation pharmacophore Isoflavone SAR

Isoerysenegalensein E: Key Applications


ER Antagonist Screening Positive Control

Given its anti-estrogenic activity comparable to 4-hydroxytamoxifen in yeast two-hybrid assays [1], Isoerysenegalensein E serves as a validated natural product positive control for ER antagonist screens. This is particularly valuable in natural product drug discovery programs where a non-steroidal, plant-derived comparator is preferred over synthetic tamoxifen derivatives. The compound's defined pharmacophore requirements [2] also support its use in training computational ER antagonist models.

Leukemia Apoptosis Probe with ER Antagonism

Isoerysenegalensein E is uniquely suited for mechanistic studies exploring the intersection of estrogen receptor signaling and mitochondrial apoptosis in leukemia models. Its IC₅₀ of 1.7 μM in HL-60 cells , combined with validated caspase-9/3 activation , positions it as a potent probe for dissecting ER-α-mediated survival pathways in hematopoietic malignancies. This dual functionality is absent in comparators like 6,8-diprenylorobol, which exhibits higher IC₅₀ values despite comparable ER antagonism .

α-Glucosidase Inhibitor Lead

With an IC₅₀ <10.0 μM against α-glucosidase [3], Isoerysenegalensein E ranks among the most potent prenylated isoflavonoid inhibitors identified to date. Researchers investigating postprandial hyperglycemia or glycotoxicity can employ Isoerysenegalensein E as a lead scaffold for structure-activity studies, leveraging the established SAR that the hydroxyl group and linear prenyl moiety are critical for inhibition [4].

SAR Studies of Prenylated Isoflavone Activity

The differential cytotoxicity between Isoerysenegalensein E (IC₅₀ 1.7 μM) and 6,8-diprenylorobol (IC₅₀ 4.3–18.0 μM) establishes this pair as an ideal comparative set for investigating the functional consequences of 6-prenyl hydroxylation. Studies examining how this single structural modification modulates potency while preserving ER antagonism [5] can inform rational design of prenylated isoflavone derivatives with optimized therapeutic indices.

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